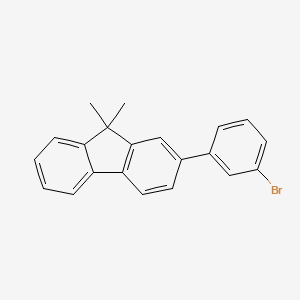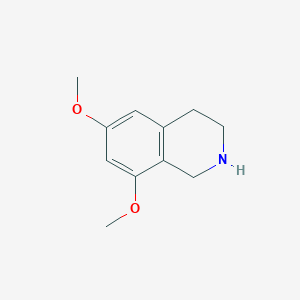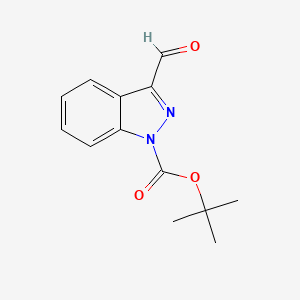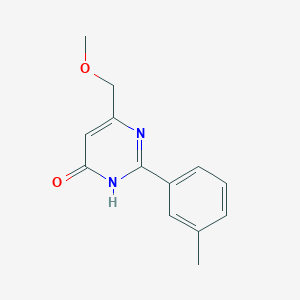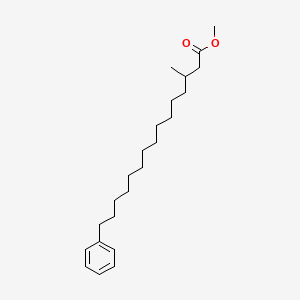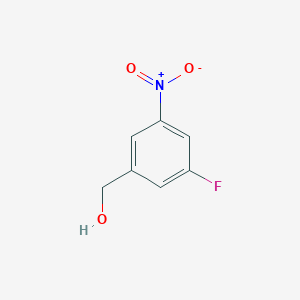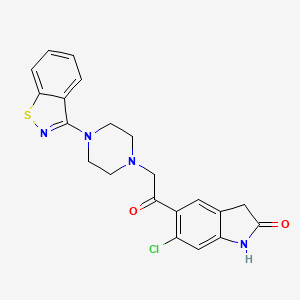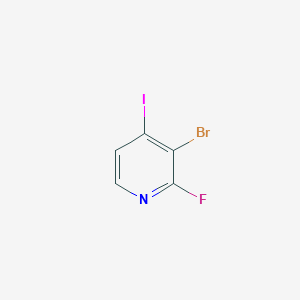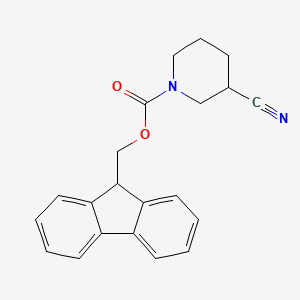
3-Cyano-1-N-Fmoc-piperidine
Overview
Description
3-Cyano-1-N-Fmoc-piperidine: is a chemical compound with the molecular formula C21H20N2O2 . It is commonly used in the field of peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a cyano group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used to protect amine groups during peptide synthesis .
Mechanism of Action
Target of Action
3-Cyano-1-N-Fmoc-piperidine is a biochemical used in proteomics research Given its structure and the presence of the fmoc (9-fluorenylmethoxycarbonyl) group, it is likely used in the synthesis of peptides .
Mode of Action
The Fmoc group is a common protecting group used in peptide synthesis . It protects the alpha-amino group of amino acids during the synthesis process . The Fmoc group can be removed with 20% piperidine in DMF , allowing the next amino acid to be added to the growing peptide chain .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides . The specific molecular and cellular effects would depend on the structure and function of the synthesized peptide.
Action Environment
The action of this compound, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and solvent conditions. For instance, the removal of the Fmoc group is performed with 20% piperidine in DMF , indicating that the reaction environment can significantly impact the efficacy of the compound.
Biochemical Analysis
Biochemical Properties
3-Cyano-1-N-Fmoc-piperidine plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the deprotection of Fmoc groups during solid-phase peptide synthesis . This interaction is crucial for the synthesis of peptides, as it allows for the removal of the Fmoc group, enabling the formation of peptide bonds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the deprotection of Fmoc groups can impact the synthesis of peptides, which are essential for various cellular functions . Additionally, its interaction with biomolecules can lead to changes in cellular processes, such as protein synthesis and degradation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, particularly during the deprotection of Fmoc groups in solid-phase peptide synthesis . The compound binds to the Fmoc group and facilitates its removal, allowing for the formation of peptide bonds . This process is essential for the synthesis of peptides, which are crucial for various biological functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies are essential to understand the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses could lead to toxic or adverse effects . It is important to determine the threshold effects and optimal dosages to ensure the compound’s safety and efficacy in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions can help optimize the compound’s use in research and therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell . These factors can influence the compound’s effectiveness in biochemical reactions and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-1-N-Fmoc-piperidine typically involves the reaction of 3-cyanopiperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification systems ensures the efficient production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-1-N-Fmoc-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine or other secondary amines.
Common Reagents and Conditions:
Deprotection: Piperidine, 4-methylpiperidine, or piperazine in an organic solvent like dimethylformamide (DMF) at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Deprotected Amine: Removal of the Fmoc group yields the free amine.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyano-1-N-Fmoc-piperidine is extensively used in scientific research, particularly in the following areas:
Peptide Synthesis: It serves as a key intermediate in the synthesis of peptides, allowing for the protection and deprotection of amine groups.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Research: It is employed in the study of protein-protein interactions and the development of peptide-based probes.
Industrial Applications: The compound is used in the large-scale synthesis of peptides for pharmaceutical and biotechnological applications.
Comparison with Similar Compounds
4-Methylpiperidine: Used as an alternative deprotection reagent in peptide synthesis.
Piperazine: Another deprotection reagent with similar applications.
Pyrrolidine: Used in similar contexts for deprotection and substitution reactions.
Uniqueness: 3-Cyano-1-N-Fmoc-piperidine is unique due to the presence of both the cyano group and the Fmoc protecting group, which provides dual functionality in synthetic applications. This combination allows for versatile chemical modifications and efficient peptide synthesis .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c22-12-15-6-5-11-23(13-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYCMBISZMDDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661467 | |
| Record name | (9H-Fluoren-9-yl)methyl 3-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-86-3 | |
| Record name | (9H-Fluoren-9-yl)methyl 3-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


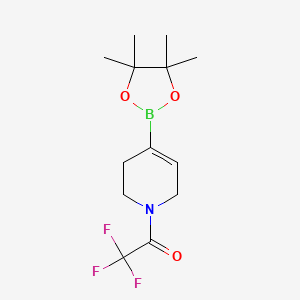
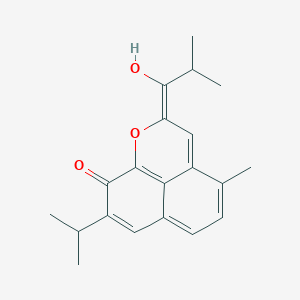
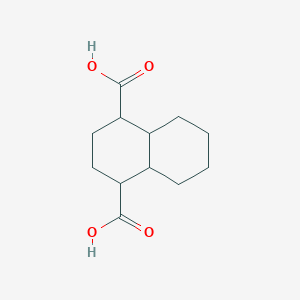
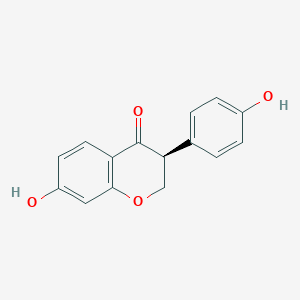

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)
